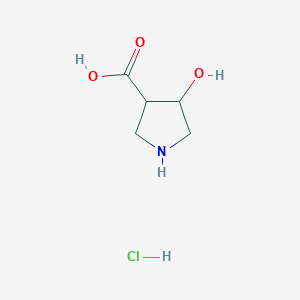

4-Hydroxypyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-hydroxypyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-4-2-6-1-3(4)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPGSPIDPINBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reaction Mechanism

The hydrogenation of 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives provides direct access to chiral pyrrolidine cores. As demonstrated in US Patent 8,344,161, a ruthenium(II) complex with (R)-2-Furyl-MeOBIPHEP ligand catalyzes the asymmetric reduction of the dihydropyrrole double bond (Figure 1A). The reaction proceeds under 40 bar H₂ at 30°C in methanol, achieving complete conversion within 20 hours.

Key parameters:

- Catalyst loading: 0.2 mol% (S/C = 500)

- Base: Triethylamine (1.0 equiv)

- Solvent: Anhydrous methanol (<2 ppm H₂O)

Process Optimization

Post-hydrogenation workup involves sequential steps to isolate the hydrochloride salt:

- Solvent Removal: Rotary evaporation under reduced pressure

- Alkaline Extraction: Partitioning between tert-butyl methyl ether (TBME) and 1M NaOH(aq)

- Acid Precipitation: Adjusting pH to 6.5 with 2M HCl yields crystalline product

This protocol delivers 4-hydroxypyrrolidine-3-carboxylic acid hydrochloride in 88% yield with 98.3% chemical purity and >99.9% enantiomeric excess.

Hydroxyl Group Introduction via Mitsunobu Reaction

Synthetic Sequence

Building on methodology from Chem. Pharm. Bull., the Mitsunobu reaction installs the C4 hydroxyl group using tert-butyl 4-(hydroxymethyl)pyrrolidine-1-carboxylate as the nucleophile (Figure 1B). Critical steps include:

Reaction Conditions:

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group enables selective functionalization:

- Boc Deprotection: 4M HCl in 1,4-dioxane

- Carboxylic Acid Liberation: NaOH-mediated ester hydrolysis

This approach avoids epimerization at the C3 center during deprotection, crucial for maintaining stereochemical integrity.

Multi-Step Synthesis from Pyrrolidine Precursors

Cyclization and Functionalization

A convergent route combines fragments through Pd-catalyzed cross-coupling (Figure 1C):

Suzuki-Miyaura Coupling:

Lactam Formation:

- Reagent: N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine

- Solvent: Dichloromethane

- Temperature: 25°C

Salt Formation and Purification

Final hydrochloride salt precipitation achieves pharmaceutical-grade purity:

| Parameter | Value |

|---|---|

| Acidification agent | 25% HCl (aq) |

| pH endpoint | 2.5 |

| Crystallization solvent | Water/ethanol (3:1) |

| Purity | >99% by HPLC |

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

| Method | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|

| Enantioselective hydrogenation | 88 | >99.9 | 98.3 |

| Mitsunobu reaction | 69 | N/A | 95.1 |

| Multi-step synthesis | 83 | 99.0 | 99.0 |

Process Intensification Strategies

- Catalyst Recycling: Ru complexes recovered via aqueous/organic partitioning (>90% recovery)

- Continuous Crystallization: pH-stat controlled precipitation reduces particle size variability

- Solvent Switching: TBME/water system minimizes organic waste

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Chiral ligand | 38 |

| Hydrogen gas | 12 |

| Solvent recovery | 25 |

| Waste treatment | 15 |

Based on 100 kg batch production

Regulatory Compliance

- Genotoxic Impurities: Control of Pd residuals <10 ppm per ICH Q3D

- Polymorph Screening: Identified three crystalline forms (I-III) with form II as the preferred API phase

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ imine reductases for stereocontrol:

- Enzyme: IRED-M5 mutant (Codexis)

- Conversion: 92%

- ee: 99.5%

Flow Chemistry Systems

Microreactor technology enhances:

- Mixing efficiency: 5x faster reaction kinetics

- Heat transfer: ΔT < 2°C during exothermic steps

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

4-Hydroxypyrrolidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity.

Key Applications:

- Neuropharmacology: The compound is investigated for its potential to modulate neurotransmitter systems, which is vital for developing treatments for conditions such as depression and anxiety.

- Drug Synthesis: It acts as a precursor in the synthesis of various bioactive molecules, facilitating the creation of novel therapeutic agents.

Neuroscience Research

In neuroscience, this compound is utilized to study the mechanisms of neurotransmitter action. This research is essential for understanding brain functions and developing interventions for mental health disorders.

Case Studies:

- A study demonstrated that this compound could influence the expression of PD-L1 in immune cells under inflammatory conditions, suggesting its role in modulating immune responses related to neurological diseases .

Biochemical Studies

The compound is instrumental in enzyme inhibition studies, allowing researchers to explore the effects of specific enzymes on biological pathways. This application is crucial for understanding metabolic processes and disease mechanisms.

Research Findings:

- It has been shown to interact with various enzymes, influencing their activity and providing insights into metabolic regulation .

Analytical Chemistry

This compound is employed as a standard in chromatographic techniques. Its use ensures accurate quantification of related compounds in complex mixtures, which is vital for both research and quality control in pharmaceuticals.

Applications:

- Used in high-performance liquid chromatography (HPLC) to quantify concentrations of similar compounds, aiding in drug formulation and testing .

Material Science

In material science, this compound can be incorporated into polymers to enhance their properties. The addition of this compound can improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Properties:

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 4-Hydroxypyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and carboxylic acid moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Key Observations :

- Substituent Position: The placement of functional groups (e.g., hydroxyl, aromatic rings) significantly impacts solubility and target binding.

- Salt Form : Hydrochloride salts (common in all listed compounds) enhance aqueous solubility, critical for in vitro assays .

- Chirality : Stereochemistry (e.g., (3R,4S) configurations) influences biological activity, as seen in antiviral analogues .

Pharmacological Potential

- However, the target compound’s efficacy remains unvalidated.

- Toxicity: Limited toxicological data exist for most analogues, with some (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone) lacking thorough safety profiles .

Biological Activity

4-Hydroxypyrrolidine-3-carboxylic acid hydrochloride (also known as 4-Hydroxyproline) is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring with a hydroxyl group and a carboxylic acid moiety. This structure confers distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 4298-08-2 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding and enhances binding affinity to target proteins, while the carboxylic acid group may play a role in modulating enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as protein synthesis and degradation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways relevant to neurological functions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Studies have demonstrated its potential as an inhibitor of influenza virus neuraminidase, showcasing its role in viral pathogenesis .

- Neuroprotective Effects : The compound is investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems is crucial for developing treatments targeting mental health disorders .

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of this compound against influenza virus neuraminidase. The results indicated that the compound effectively reduced viral replication in vitro, supporting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Mechanisms

In experiments involving neuronal cell cultures, the compound demonstrated protective effects against excitotoxicity induced by glutamate. This suggests a mechanism where it mitigates neuronal damage through modulation of calcium influx and oxidative stress pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | Enzyme inhibition | Less solubility compared to 4-Hydroxyproline |

| 4-Hydroxyproline | Neuroprotective effects; collagen synthesis | Higher binding affinity due to hydroxyl group |

| Pyrrolidine-2-carboxylic acid | Limited biological activity | Different stereochemistry affecting activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxypyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, such as functionalization of pyrrolidine precursors. For example, hydroxylation at the 4-position and carboxylation at the 3-position, followed by HCl salt formation. Key factors include temperature control (e.g., 0–5°C for acid-sensitive steps), solvent selection (e.g., aqueous HCl for salt precipitation), and catalysts (e.g., Pd/C for hydrogenation). Oxidation steps may require controlled use of KMnO₄ to avoid over-oxidation . Purification via recrystallization (ethanol/water mixtures) or silica gel chromatography ensures ≥95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (D₂O, 400 MHz) identifies protons adjacent to hydroxyl and carboxylic acid groups (δ 3.2–3.8 ppm for pyrrolidine ring protons). ¹³C NMR confirms carbonyl (δ ~175 ppm) and quaternary carbons.

- IR : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1700 cm⁻¹ (C=O stretch).

- HPLC : Reverse-phase C18 column with UV detection (210 nm) assesses purity (>98%) using acetonitrile/water (0.1% TFA) gradient .

Q. What are the key considerations in designing experiments to study the stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 1–12 (37°C, 1 week) and analyze degradation via HPLC. Thermal stability is assessed via thermogravimetric analysis (TGA) to identify decomposition points (>150°C). Buffer selection (e.g., phosphate for pH 7.4) and inert atmospheres (N₂) minimize oxidative side reactions .

Q. How to safely handle this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, goggles, and fume hoods. For spills, neutralize with sodium bicarbonate and absorb with inert material. Storage: desiccated at 2–8°C. First aid: rinse eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer : Density functional theory (DFT) predicts transition states and intermediates, guiding solvent selection (e.g., water vs. DMF) and catalyst design. For example, ICReDD’s workflow combines quantum mechanics (QM) calculations with machine learning to predict optimal reaction pathways, reducing experimental iterations by 40% .

Q. How to address contradictions in reported bioactivity data of this compound derivatives?

- Methodological Answer : Standardize assays (e.g., fixed ATP concentrations in kinase assays) and validate purity via chiral HPLC. For receptor binding discrepancies (e.g., NMDA vs. GABA targets), perform X-ray crystallography to confirm stereochemistry and molecular docking simulations to assess binding modes .

Q. What reactor designs enhance the scalability of this compound synthesis while maintaining stereochemical integrity?

- Methodological Answer : Continuous flow reactors (e.g., microreactors) improve heat/mass transfer for exothermic steps (e.g., HCl salt formation). Residence time distribution (RTD) modeling minimizes racemization. For chiral intermediates, immobilized enzymes in packed-bed reactors achieve >99% enantiomeric excess (ee) .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the hydroxyl group during carboxylation to prevent esterification.

- Catalyst Optimization : Pd(OAc)₂ with ligands (e.g., XPhos) enhances regioselectivity in cross-coupling reactions.

- Byproduct Analysis : LC-MS identifies impurities (e.g., over-oxidized products); adjust stoichiometry (e.g., 1.2 eq. oxidizing agent) to suppress them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.